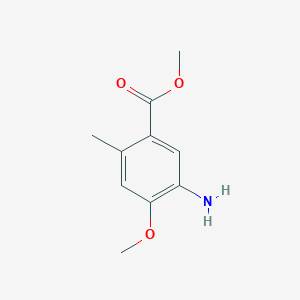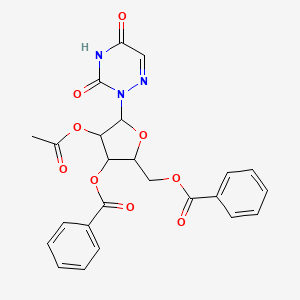![molecular formula C21H23FN2O4S B12096144 Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 209350-13-0](/img/structure/B12096144.png)
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Méthodes De Préparation
The synthesis of Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction involving aniline derivatives and suitable electrophiles.
Spirocyclization: The spiro linkage is introduced by reacting the indoline core with a piperidine derivative under specific conditions.
Functional Group Introduction: The fluorine atom and the methylsulfonyl group are introduced through selective halogenation and sulfonylation reactions, respectively.
Benzylation: The final step involves the benzylation of the carboxylate group to obtain the desired compound.
Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs targeting specific diseases.
Chemical Biology: The compound is used in studies to understand its interaction with biological macromolecules and its effect on cellular pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spiro compounds such as:
Spiro[indoline-3,4’-pyrrolidine]: Known for its biological activity and use in drug development.
Spiro[indoline-3,4’-pyridine]: Studied for its potential therapeutic applications.
Spiro[indoline-3,4’-quinoline]: Investigated for its unique chemical properties and applications in medicinal chemistry.
The uniqueness of Benzyl 5-fluoro-1-(methylsulfonyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific functional groups and the spiro linkage, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
209350-13-0 |
|---|---|
Formule moléculaire |
C21H23FN2O4S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
benzyl 5-fluoro-1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C21H23FN2O4S/c1-29(26,27)24-15-21(18-13-17(22)7-8-19(18)24)9-11-23(12-10-21)20(25)28-14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 |
Clé InChI |
OQXWUJLMBFKVRC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=C1C=CC(=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



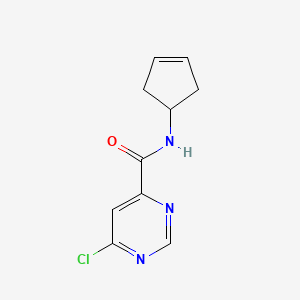
![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
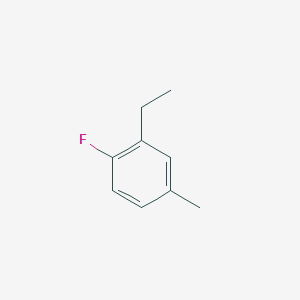
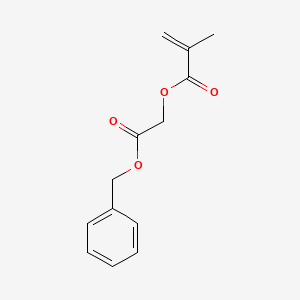

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)


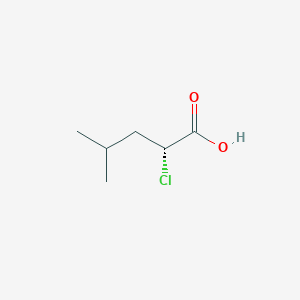
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
